4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
4-Bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a complex azetidine-linked thienopyrimidine moiety and a bromine atom at the 4-position. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the thieno[3,2-d]pyrimidine group is a fused bicyclic system comprising a thiophene and pyrimidine ring. The bromine substituent at position 4 offers a reactive site for further functionalization, such as cross-coupling reactions, which is critical in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5S/c1-9-7-21-13-12(9)16-8-17-14(13)19-3-10(4-19)5-20-6-11(15)2-18-20/h2,6-8,10H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKKWARTQWAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1H-Pyrazole Derivatives
Impact of Heterocyclic Fused Systems
The thieno[3,2-d]pyrimidine moiety in the target compound distinguishes it from analogues with pyrrolo[2,3-d]pyrimidine (e.g., compound 9 in ) or pyrazolo[1,5-a]pyrimidine systems. Thienopyrimidines exhibit distinct electronic properties due to sulfur’s electronegativity, favoring π-π stacking interactions in enzyme binding pockets. In contrast, pyrrolopyrimidines (nitrogen-rich) may engage in stronger hydrogen bonding, while pyrazolopyrimidine-carboxylic acids introduce ionizable groups for solubility .
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